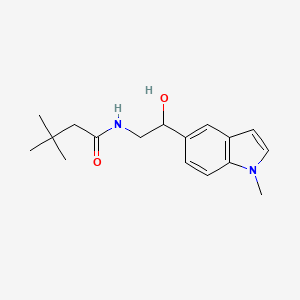

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide

Description

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-9,15,20H,10-11H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJYNDXUYLVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated indole derivatives.

Applications De Recherche Scientifique

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl and dimethylbutanamide groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with closely related compounds:

Functional and Pharmacological Insights

MMV1557817

- Structural Similarity : Shares the 3,3-dimethylbutanamide group and hydroxy-substituted ethyl chain with the target compound.

- Key Difference : Replaces the indole core with a trifluorinated biphenyl system.

- Activity: Demonstrates dual inhibition of Plasmodium M1/M17 aminopeptidases, critical for parasite protein degradation. The hydroxyamino-oxoethyl group may enhance metal coordination in enzyme active sites .

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]butanamide

- Structural Similarity : Ethyl-indole-amide backbone.

- Key Difference : Methoxy group at indole C5 and lack of hydroxyethyl or branched amide.

- Implications : Methoxy groups often improve membrane permeability but may reduce metabolic stability compared to methyl substituents. The linear butanamide may offer reduced steric hindrance .

N-(2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide (FDB029224)

- Structural Similarity : Ethyl-indole-amide framework.

- Key Differences : Smaller acetamide group and additional hydroxy/methoxy substituents on the indole.

- Implications : The acetamide’s compact size may limit hydrophobic interactions, while hydroxy/methoxy groups could enable hydrogen bonding with targets like serotonin receptors .

4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide

- Structural Similarity : Ethyl-indole-amide structure.

- Key Difference: Amino group on the butanamide chain.

Activité Biologique

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of 276.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways, particularly those related to cancer progression and inflammation.

- Receptor Modulation : It has been suggested that this compound can modulate the activity of certain receptors, potentially influencing neurotransmitter systems and pain pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms:

- Apoptosis Induction : Research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests indicate potential antifungal activity, warranting further investigation.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.

-

Antimicrobial Testing :

- In a comparative study against standard antibiotics, this compound exhibited comparable effectiveness to ampicillin against E. coli and Staphylococcus aureus.

-

Mechanistic Insights :

- A mechanistic study utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism, suggesting a rationale for its observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.